molecular formula C22H17F2N5OS B066598 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

货号: B066598
分子量: 437.5 g/mol
InChI 键: OPAHEYNNJWPQPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞伏康唑,也称为拉武康唑,是一种有效的三唑类抗真菌剂。它最初由卫材公司开发,后来授权给百时美施贵宝公司进行全球开发,不包括日本。 该药物的开发于 2007 年中止。 瑞伏康唑已显示出与伏立康唑相似的活性谱,并具有更长的半衰期 它对多种真菌病原体特别有效,包括念珠菌属、新型隐球菌和曲霉菌属

准备方法

瑞伏康唑的合成涉及多个步骤,从乳酸制备芳基丙酮开始。该过程包括将甲酯转化为吗啉酰胺,保护醇以生成四氢吡喃醚,以及从相应的溴化物形成格氏试剂。然后将格氏试剂与酰胺反应生成芳基酮。Corey-Chaykovsky 环氧化反应和随后的环氧化物开环在单步过程中进行,随后去除四氢吡喃保护基,生成中间体二醇。 然后通过对仲醇的选择性甲磺酰化将这种二醇转化为三取代环氧化物

化学反应分析

瑞伏康唑经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢(用于氧化)和氢化铝锂(用于还原)。 这些反应形成的主要产物通常是相应的醇和降解产物

科学研究应用

Antifungal Applications

1. Mechanism of Action
The compound operates primarily through the inhibition of fungal ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that of other triazole antifungals like fluconazole and voriconazole. The presence of the thiazole and difluorophenyl groups enhances its potency against various fungal strains.

2. Efficacy Against Fungal Infections
Research indicates that this compound exhibits significant antifungal activity against a range of pathogens including:

  • Aspergillus fumigatus
  • Candida albicans
  • Cryptococcus neoformans

In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to established antifungals, making it a promising candidate for clinical development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure can influence antifungal efficacy. For instance:

  • The introduction of halogen atoms (like fluorine) has been shown to enhance antifungal activity.
  • Variations in the substituents on the triazole ring can lead to differing levels of potency against specific fungal species .

Case Studies

1. Voriconazole Derivatives
Recent studies have synthesized derivatives of voriconazole that incorporate similar structural features as 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. These derivatives have demonstrated improved efficacy and reduced side effects compared to their predecessors .

2. Clinical Trials
Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in treating invasive fungal infections. Early results suggest that it may offer advantages over existing therapies, particularly in patients with resistant strains .

作用机制

瑞伏康唑通过抑制酶羊毛甾醇 14α-脱甲基酶发挥抗真菌作用,该酶参与麦角甾醇的生物合成,麦角甾醇是真菌细胞膜的关键成分。 通过抑制这种酶,瑞伏康唑会破坏麦角甾醇的产生,导致有毒甾醇中间体的积累,最终导致细胞膜功能障碍和真菌细胞死亡

相似化合物的比较

瑞伏康唑类似于其他三唑类抗真菌剂,如伏立康唑、泊沙康唑和伊沙康唑。这些化合物具有广泛的抗真菌活性谱和相似的作用机制。 与伏立康唑和泊沙康唑相比,瑞伏康唑具有更长的半衰期和更大的分布容积 。这使其成为治疗侵袭性真菌感染的有希望的候选药物,尤其是在需要延长药物暴露的病例中。

类似的化合物包括:

  • 伏立康唑
  • 泊沙康唑
  • 伊沙康唑
  • 阿尔康唑

瑞伏康唑独特的特性,如其延长的半衰期和广谱活性,使其成为抗真菌剂库中的宝贵补充

生物活性

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antifungal properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. Its molecular formula is C22H17F2N5OSC_{22}H_{17}F_{2}N_{5}OS, with a molecular weight of approximately 437.47 g/mol. The key structural elements include:

  • Triazole ring : Known for antifungal properties.
  • Thiazole moiety : Associated with various biological activities.
  • Benzonitrile group : Enhances lipophilicity and potential bioactivity.

Antifungal Activity

The primary focus of research on this compound has been its antifungal properties. The triazole scaffold is particularly significant due to its ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.

Table 1: Antifungal Activity Against Various Pathogens

PathogenMIC (μg/mL)Reference
Candida albicans0.0156
Candida parapsilosis0.0156
Cryptococcus neoformans0.00097
Aspergillus fumigatus0.125

Structure-Activity Relationship (SAR)

Research indicates that modifications to the triazole and thiazole rings significantly influence the compound's potency. For example:

  • Substitution on the phenyl ring : Increased electron-donating groups enhance antifungal activity.
  • Hydroxyl groups : Contribute to increased solubility and bioavailability.

Table 2: SAR Insights

ModificationEffect on Activity
Hydroxyl group additionIncreases solubility and potency
Fluorine substitutionEnhances lipophilicity
Alkyl chain lengthLonger chains may reduce activity

The compound primarily acts through the inhibition of CYP51, leading to a decrease in ergosterol production. This mechanism is shared with other triazole antifungals but may exhibit unique binding interactions due to its specific structural features.

Case Studies

  • In Vivo Efficacy :
    A study demonstrated that the compound exhibited significant antifungal activity in a mouse model infected with Candida albicans. The treatment resulted in a reduction of fungal burden by over 90% at doses as low as 15 mg/kg/day over ten days .
  • Comparative Analysis :
    In comparative studies against established antifungals like fluconazole and voriconazole, this compound showed superior efficacy with lower MIC values against resistant strains of fungi .

属性

IUPAC Name

4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870154
Record name 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-butan-2-ol (44 g) and (1R)-10-camphorsulfonic acid (20 g) were suspended in methanol (ca. 300 ml), the slurry was stirred intensively, warmed up to ca. 70° C. and a small addition of acetic acid was added to obtain a clear solution. After cooling of the solution to rt and then to 0° C., the mixture was seeded with enantiomerically pure salt and stirred for another 2 hrs. The crystalline solid was collected by filtration, washed with cooled methanol and dried under reduced pressure. The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml). The organic layer was washed twice with water (50 ml), dried with magnesium sulphate, filtrated and evaporated under reduced pressure to give the title compound (16.9 g, 38% yield, 95% ee). The analytical data were identical with published (U.S. Pat. No. 5,648,372 or Chem. Pharm. Bull. 1998, 46, 623).
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
38%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。